1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine
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Overview
Description
1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the imidazo[1,5-A]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine typically involves the functionalization of imidazo[1,5-A]pyrazine scaffolds. One common method includes the use of radical reactions, transition metal catalysis, and metal-free oxidation . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets and its effects on cellular processes.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core and exhibit diverse biological activities.
Imidazo[4,5-c]quinolin-2-ones: These are potent inhibitors of specific kinases and have applications in cancer therapy.
Uniqueness
1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C11H11BrClN3O |
---|---|
Molecular Weight |
316.58 g/mol |
IUPAC Name |
1-bromo-8-chloro-3-(oxan-4-yl)imidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H11BrClN3O/c12-9-8-10(13)14-3-4-16(8)11(15-9)7-1-5-17-6-2-7/h3-4,7H,1-2,5-6H2 |
InChI Key |
RIOIEMUJDMVYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=C3N2C=CN=C3Cl)Br |
Origin of Product |
United States |
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